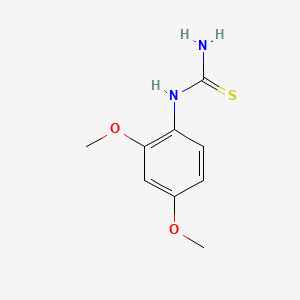

1-(2,4-Dimethoxyphenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-6-3-4-7(11-9(10)14)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBNWHMKEWXTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374343 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35696-77-6 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35696-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea from 2,4-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science, starting from 2,4-dimethoxyaniline. This document provides a comprehensive overview of a viable synthetic pathway, detailed experimental protocols, and relevant physicochemical data to support research and development activities.

Introduction

Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities and applications as versatile intermediates in organic synthesis. The synthesis of this compound from 2,4-dimethoxyaniline is a key process for accessing this scaffold for further investigation and development. This guide outlines a common and effective method for this transformation.

Synthetic Pathway

The most widely accepted and versatile method for the synthesis of N-aryl thioureas is the reaction of the corresponding aniline with a suitable thiocyanate source. A common approach involves the use of an isothiocyanate, which can be generated in situ or used as a pre-formed reagent. Another established method is the direct thiocyanation of the aromatic ring followed by subsequent transformations, though the former is generally more direct for obtaining the desired thiourea.

This guide will focus on the reaction of 2,4-dimethoxyaniline with an isothiocyanate equivalent, a reliable method for the preparation of this compound.

Figure 1: General workflow for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 33-36 | Black crystalline solid |

| This compound | C₉H₁₂N₂O₂S | 212.27 | 199 | Not specified |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2,4-dimethoxyaniline. This protocol is based on established methods for the synthesis of aryl thioureas.[1]

4.1. Materials and Reagents

-

2,4-Dimethoxyaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Water (distilled or deionized)

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxyaniline in a suitable volume of ethanol.

-

Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of ammonium thiocyanate. Slowly add concentrated hydrochloric acid to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.

-

Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.[2]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups (N-H, C=S, C-O).

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Alternative Synthetic Approaches

While the reaction with ammonium thiocyanate is a robust method, other synthetic strategies can also be employed:

-

Reaction with Carbon Disulfide: Anilines can react with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which can then be treated with a desulfurizing agent or undergo further reaction to yield the thiourea.[3]

-

Thiocyanation of the Aromatic Ring: Direct thiocyanation of 2,4-dimethoxyaniline using a thiocyanating agent like ammonium thiocyanate in the presence of an oxidizing agent (e.g., bromine or ammonium persulfate) can introduce a thiocyanate group onto the aromatic ring.[4][5] Subsequent hydrolysis or reduction would be required to form the thiourea.

Figure 2: Comparison of primary synthetic routes to this compound.

Safety Considerations

-

2,4-Dimethoxyaniline: This compound is a toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ammonium thiocyanate: Can be harmful if swallowed or inhaled. Avoid breathing dust.

-

Hydrochloric acid: Corrosive. Handle with extreme care, using appropriate PPE.

-

Solvents: Ethanol is flammable. Keep away from open flames and heat sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,4-dimethoxyaniline. The detailed experimental protocol, along with physicochemical data and a discussion of alternative methods, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The successful synthesis and characterization of this compound will enable further exploration of its potential applications.

References

preparation of 1-(2,4-Dimethoxyphenyl)-2-thiourea using ammonium thiocyanate

Whitepaper: Synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides an in-depth overview of the preparation of this compound, a substituted aryl thiourea derivative of interest in synthetic organic chemistry and as a potential building block in the development of heterocyclic compounds.[1] The synthesis is achieved through the reaction of 2,4-dimethoxyaniline with ammonium thiocyanate in an acidic aqueous medium. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and characterization data. All quantitative information is systematically presented, and key processes are visualized using workflow and pathway diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

Thiourea derivatives are a significant class of organic compounds, serving as versatile intermediates in the synthesis of various pharmaceuticals and heterocyclic systems.[1][2] Their utility stems from the reactive thiocarbonyl group and the two nitrogen atoms, which can participate in a wide array of chemical transformations. The specific target of this guide, this compound, incorporates the electron-rich dimethoxyphenyl moiety, making it a valuable precursor for more complex molecular architectures.

The described synthetic method utilizes readily available and cost-effective starting materials: 2,4-dimethoxyaniline and ammonium thiocyanate. The reaction proceeds via the formation of an isothiocyanate intermediate in situ or through direct nucleophilic attack, providing a straightforward and efficient route to the desired product. This guide focuses on a well-established aqueous-based procedure, which minimizes the use of volatile organic solvents, aligning with greener chemistry principles.[3]

Reaction Mechanism and Pathway

The synthesis of N-aryl thioureas from anilines and ammonium thiocyanate in the presence of acid is a classic and reliable method.[4] The reaction mechanism involves the following key steps:

-

Protonation of the Amine: In the acidic medium (e.g., HCl), the starting material, 2,4-dimethoxyaniline, is protonated to form its corresponding ammonium salt, 2,4-dimethoxyphenylammonium chloride.

-

Formation of Thiocyanic Acid: Concurrently, ammonium thiocyanate ([NH₄]⁺[SCN]⁻) equilibrates in the acidic solution to generate thiocyanic acid (H-S-C≡N).

-

Nucleophilic Attack: The free 2,4-dimethoxyaniline, present in equilibrium, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the thiocyanic acid.

-

Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of the stable this compound product.

The overall reaction is a condensation process that efficiently yields the target substituted thiourea.[1]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. The procedure is adapted from established methods for preparing substituted aryl thioureas.[1][3]

3.1 Materials and Equipment

-

Reactants: 2,4-Dimethoxyaniline, Ammonium Thiocyanate (NH₄SCN), Concentrated Hydrochloric Acid (HCl), Deionized Water.

-

Solvents: Ethanol (for recrystallization).

-

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, beaker, Buchner funnel, filter paper, suction pump, and melting point apparatus.

3.2 Stoichiometry and Reagent Data

The following tables summarize the physical properties of the reactants and the parameters for the synthesis.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

|---|---|---|---|

| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Off-white to grey solid |

| Ammonium Thiocyanate | CH₄N₂S | 76.12 | Colorless crystalline solid[5] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless fuming liquid |

Table 2: Optimized Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Molar Ratio (Aniline:NH₄SCN) | 1 : 1.1 | A slight excess of thiocyanate ensures complete reaction. |

| Solvent | Water | Provides a safe and environmentally friendly medium.[3] |

| Catalyst | Hydrochloric Acid | Creates the necessary acidic environment. |

| Reaction Temperature | ~100 °C | Achieved by refluxing the aqueous solution. |

| Reaction Time | 4 - 9 hours | Monitored by Thin Layer Chromatography (TLC).[1][3] |

| Expected Yield | ~90-95% | Based on analogous preparations.[3] |

3.3 Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethoxyaniline (0.05 mol, 7.66 g).

-

Acidification: Slowly add 8 mL of deionized water followed by concentrated hydrochloric acid (0.055 mol, ~5.5 mL). Stir the mixture until the aniline salt fully dissolves.

-

Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (0.055 mol, 4.19 g).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 5-9 hours. The reaction progress can be monitored using TLC.[1]

-

Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slightly. Pour the warm, clear solution into a beaker containing 200 g of crushed ice with vigorous stirring.[1] A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold deionized water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[1]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Table 3 provides typical characterization data for N-aryl thiourea derivatives.

Table 3: Physicochemical and Spectroscopic Data

| Analysis | Characteristic Result | Description |

|---|---|---|

| Melting Point | To be determined | A sharp melting point indicates high purity. |

| FTIR (KBr, cm⁻¹) | 3400-3100 | N-H stretching vibrations of the thiourea moiety.[1] |

| 1600-1500 | C=C aromatic ring stretching.[1] | |

| ~1530 | C-N-H bending vibration.[1] | |

| 1250-1050 | C-O stretching of methoxy groups. | |

| ~1100 | C=S stretching vibration.[6] | |

| ¹H-NMR (CDCl₃, δ ppm) | 8.0 - 9.5 | Broad singlet, 1H (Ar-NH-).[7] |

| 6.5 - 7.5 | Multiplet, 3H (Aromatic protons). | |

| 6.0 - 7.0 | Broad singlet, 2H (-NH₂). | |

| ~3.8 | Two singlets, 6H (Two -OCH₃ groups). | |

| ¹³C-NMR (CDCl₃, δ ppm) | 178 - 184 | Thiocarbonyl carbon (C=S).[7] |

| 150 - 160 | Aromatic carbons attached to oxygen. | |

| 110 - 130 | Other aromatic carbons. |

| | ~55 | Methoxy carbons (-OCH₃). |

Safety and Handling

-

2,4-Dimethoxyaniline: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ammonium Thiocyanate: Harmful if swallowed. Avoid inhalation of dust.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.

-

The reaction should be performed in a well-ventilated fume hood at all times.

Conclusion

This guide outlines a robust and efficient method for the synthesis of this compound from 2,4-dimethoxyaniline and ammonium thiocyanate. The procedure is straightforward, utilizes cost-effective reagents, and follows principles of green chemistry by employing an aqueous solvent system. The detailed protocol, combined with tabulated data and process visualizations, provides researchers with the necessary information to replicate this synthesis for applications in medicinal chemistry and materials science.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)-2-thiourea: Chemical Properties, Structure, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dimethoxyphenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential therapeutic applications of this compound. Drawing on data from analogous structures, this document outlines detailed synthetic protocols, spectral analysis, and explores its prospective role in drug discovery, particularly in the areas of oncology and infectious diseases. The guide also presents potential mechanisms of action and signaling pathways that may be modulated by this class of compounds.

Chemical Structure and Properties

This compound possesses a core thiourea moiety (-(NH)C(S)NH-) substituted with a 2,4-dimethoxyphenyl group. The presence of the electron-donating methoxy groups on the phenyl ring influences the electronic and steric properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile.

Physicochemical Properties

Quantitative data for this compound and related structures are summarized below for comparative analysis.

| Property | Value | Reference Compound(s) |

| Molecular Formula | C₉H₁₂N₂O₂S | - |

| Molecular Weight | 212.27 g/mol | - |

| Melting Point | Not available | 1,3-diphenyl-2-thiourea: 154-155 °C |

| LogP | Not available | Thiourea: -1.26 |

| Hydrogen Bond Donors | 2 | Thiourea: 2 |

| Hydrogen Bond Acceptors | 4 | Thiourea: 1 |

Spectral Data (Reference Data)

Table 1: 1H NMR Spectral Data of a Representative Thiourea Derivative (1,3-Diphenyl-2-thiourea in DMSO-d6) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.75 | s | 2H | NH |

| 7.12-7.50 | m | 10H | Ar-H |

Table 2: 13C NMR Spectral Data of a Representative Thiourea Derivative

| Chemical Shift (ppm) | Assignment |

| ~180-185 | C=S |

| ~120-140 | Ar-C |

Table 3: FT-IR Spectral Data of Thiourea [2][3][4]

| Wavenumber (cm-1) | Assignment |

| 3366, 3261 | N-H asymmetric stretching |

| 3158 | N-H symmetric stretching |

| 1586 | N-H bending |

| 1464, 1428 | C-N and C=S asymmetric stretching |

| 1088, 729 | C-N and C=S symmetric stretching |

Table 4: Mass Spectrometry Data of a Representative Thiourea Derivative ((p-Nitrophenyl)thiourea) [5]

| m/z | Interpretation |

| 197 | [M]+ |

| 154 | [M-NO2+H]+ |

| 138 | [M-NO2-NH2+H]+ |

Synthesis

The synthesis of this compound can be achieved through the reaction of 2,4-dimethoxyaniline with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid. This method is a common and effective way to produce aryl thioureas.

Experimental Protocol: Synthesis from 2,4-Dimethoxyaniline

This protocol is based on established methods for the synthesis of aryl thioureas.[6]

Materials:

-

2,4-Dimethoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate should form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product in a desiccator.

-

Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[7][8][9][10][11][12][13] While specific data for this compound is limited, the following sections summarize the potential activities based on studies of analogous compounds.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[14][15] The proposed mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 5: Cytotoxic Activity of Representative Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 1.62 | [16] |

| 1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | 9.4 | [14] |

| Fluorinated pyridine thiourea derivative 4a | HepG2 (Liver Cancer) | 4.8 µg/mL |

Antimicrobial and Antifungal Activity

Thiourea derivatives have been investigated as potential antimicrobial and antifungal agents.[10][11][12][13][17][18] Their mechanism of action is thought to involve the disruption of microbial membranes or the inhibition of essential enzymes.

Table 6: Antimicrobial and Antifungal Activity of Representative Thiourea Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Thiourea derivative TD4 | Staphylococcus aureus (MRSA) | 2-16 | [12] |

| 1-(1,3-thiazole-2-yl)thiourea derivatives | Staphylococcus aureus | 2-32 | [10] |

| Acrocarposporin A | Candida albicans | 49.56 | [19] |

| Ortho-methylated thiourea derivative (SB2) | Candida auris | - | [20] |

Opioid Receptor Modulation

Some studies suggest that certain thiourea derivatives may interact with opioid receptors, indicating potential applications in pain management.[21][22][23][24] The binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ) would determine their specific pharmacological effects. Further research is needed to explore the potential of this compound in this area.

Mechanism of Action and Signaling Pathways

The biological activities of thiourea derivatives are often attributed to their ability to act as enzyme inhibitors.[7][8][9] The sulfur atom of the thiourea group can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. Additionally, the N-H groups can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site.

One potential mechanism of anticancer activity for thiourea derivatives involves the inhibition of protein tyrosine kinases (PTKs). PTKs play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting these enzymes, thiourea derivatives can disrupt these signaling cascades and induce apoptosis in cancer cells.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the activities of structurally related compounds, it holds promise as a scaffold for the development of novel anticancer and antimicrobial agents. The synthetic route is straightforward, allowing for the generation of analogues for structure-activity relationship (SAR) studies. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC50 and MIC values against a broad panel of cancer cell lines and microbial strains, as well as elucidation of its precise mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR [m.chemicalbook.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Thiourea [webbook.nist.gov]

- 5. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. youtube.com [youtube.com]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 11. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. zenodo.org [zenodo.org]

- 23. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 1-(2,4-Dimethoxyphenyl)-2-thiourea (CAS 35696-77-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,4-dimethoxyphenyl)-2-thiourea. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents a generalized synthesis protocol adapted from established methods for analogous thiourea derivatives. The characterization data presented is a combination of reported physical properties and predicted spectral data based on the analysis of similar structures.

Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 35696-77-6 |

| Molecular Formula | C₉H₁₂N₂O₂S |

| Molecular Weight | 212.27 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=S)N)OC[1] |

| InChI Key | KBA69677 |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of an isothiocyanate intermediate from the corresponding aniline, followed by a reaction with a nitrogen source to yield the target thiourea.

Synthesis Workflow

Caption: General synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate

This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines.

-

Materials:

-

2,4-Dimethoxyaniline

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add 1,1'-thiocarbonyldiimidazole (1.1 equivalents) portion-wise at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove any unreacted TCDI and imidazole byproduct.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 2,4-dimethoxyphenyl isothiocyanate, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of N-substituted thioureas from isothiocyanates.

-

Materials:

-

2,4-Dimethoxyphenyl isothiocyanate (from Step 1)

-

Aqueous ammonia (concentrated)

-

Ethanol

-

-

Procedure:

-

Dissolve the crude 2,4-dimethoxyphenyl isothiocyanate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of concentrated aqueous ammonia to the solution at room temperature with vigorous stirring.

-

Continue stirring for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the isothiocyanate starting material is consumed.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Dry the purified product under vacuum to obtain this compound.

-

Characterization

Physical Properties

| Property | Value |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and likely insoluble in water. |

Spectroscopic Data (Predicted)

The following spectral data are predicted based on the structure of this compound and known data for analogous compounds.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (symmetric and asymmetric) |

| 3050-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (methoxy groups) |

| 1620-1580 | N-H bending |

| 1550-1500 | Aromatic C=C stretching |

| 1350-1250 | C-N stretching |

| 1250-1200 | Asymmetric C-O-C stretching (aryl ether) |

| 1100-1000 | Symmetric C-O-C stretching (aryl ether) |

| 850-750 | C=S stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Predicted, in DMSO-d6, 500 MHz):

-

δ 9.5-8.5 (br s, 2H, NH₂)

-

δ 8.0-7.8 (s, 1H, Ar-H)

-

δ 7.2-7.0 (d, 1H, Ar-H)

-

δ 6.6-6.4 (m, 2H, Ar-H)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.75 (s, 3H, OCH₃)

-

-

13C NMR (Predicted, in DMSO-d6, 125 MHz):

-

δ 182.0 (C=S)

-

δ 158.0 (Ar-C-O)

-

δ 155.0 (Ar-C-O)

-

δ 125.0 (Ar-C)

-

δ 122.0 (Ar-C)

-

δ 105.0 (Ar-C)

-

δ 99.0 (Ar-C)

-

δ 56.0 (OCH₃)

-

δ 55.5 (OCH₃)

-

3.2.3. Mass Spectrometry

| Ion | m/z (Predicted) |

| [M+H]⁺ | 213.0692 |

| [M+Na]⁺ | 235.0511 |

Logical Relationships in Characterization

Caption: Interrelation of spectroscopic techniques and derived structural information.

Disclaimer: The experimental protocols and spectral data presented in this guide are based on established chemical principles and data from analogous compounds. Researchers should perform their own experiments and analyses to confirm these findings for this compound. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 1-(2,4-Dimethoxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(2,4-Dimethoxyphenyl)-2-thiourea. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a comprehensive, standardized experimental protocol for acquiring such data.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known effects of substituents on the chemical shifts of aromatic and thiourea moieties.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Thiourea) | ~8.5 - 9.5 | Broad Singlet | - | 1H |

| NH₂ (Thiourea) | ~7.0 - 8.0 | Broad Singlet | - | 2H |

| H-6 (Aromatic) | ~7.8 - 8.2 | Doublet | ~8.0 - 9.0 | 1H |

| H-5 (Aromatic) | ~6.4 - 6.6 | Doublet of Doublets | ~8.0 - 9.0, ~2.0 - 3.0 | 1H |

| H-3 (Aromatic) | ~6.3 - 6.5 | Doublet | ~2.0 - 3.0 | 1H |

| OCH₃ (C-2) | ~3.8 - 4.0 | Singlet | - | 3H |

| OCH₃ (C-4) | ~3.7 - 3.9 | Singlet | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiourea) | ~180 - 185 |

| C-2 (Aromatic) | ~158 - 162 |

| C-4 (Aromatic) | ~155 - 159 |

| C-6 (Aromatic) | ~125 - 130 |

| C-1 (Aromatic) | ~118 - 122 |

| C-5 (Aromatic) | ~105 - 110 |

| C-3 (Aromatic) | ~98 - 102 |

| OCH₃ (C-2) | ~55 - 57 |

| OCH₃ (C-4) | ~55 - 57 |

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for thiourea derivatives due to its ability to better dissolve polar compounds and resolve N-H proton signals.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Spectrometer and Parameters

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key predicted NMR correlations.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1-(2,4-Dimethoxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the molecular structure of 1-(2,4-Dimethoxyphenyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), researchers can confirm the identity and purity of this synthetic molecule. This document outlines detailed experimental protocols, predicted spectral data, and the logical framework for the structural elucidation of this compound.

Molecular Structure and Functional Groups

This compound possesses a molecular formula of C₉H₁₂N₂O₂S and a molecular weight of approximately 212.27 g/mol . Its structure incorporates a thiourea moiety attached to a 2,4-dimethoxyphenyl ring. The key functional groups for analytical characterization are the thiourea group (-NH-C(=S)-NH₂), the two methoxy groups (-OCH₃), and the substituted benzene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The predicted characteristic absorption bands for this compound are summarized below.

Data Presentation: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3350-3150 | N-H Stretching (asymmetric & symmetric) | Thiourea | Medium-Strong |

| 3050-3000 | C-H Stretching (aromatic) | 2,4-Dimethoxyphenyl Ring | Medium-Weak |

| 2980-2850 | C-H Stretching (aliphatic) | Methoxy (-OCH₃) | Medium |

| 1620-1580 | C=C Stretching (aromatic) | 2,4-Dimethoxyphenyl Ring | Medium-Strong |

| 1550-1500 | N-H Bending | Thiourea | Strong |

| 1480-1440 | C-N Stretching | Thiourea | Medium-Strong |

| 1300-1200 | C-O Stretching (asymmetric aryl ether) | Methoxy (-OCH₃) | Strong |

| 1100-1000 | C-O Stretching (symmetric aryl ether) | Methoxy (-OCH₃) | Strong |

| 850-800 | C-H Bending (out-of-plane, aromatic) | 2,4-Dimethoxyphenyl Ring | Strong |

| 750-700 | C=S Stretching | Thiourea | Medium-Weak |

Experimental Protocol: FTIR Spectroscopy

This protocol describes the analysis of a solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal surface with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Analysis:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

-

Cleaning:

-

Retract the pressure arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened wipe to prevent cross-contamination.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the structure of the molecule through its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Data Presentation: Predicted Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization would likely proceed through several key pathways.

| m/z (Predicted) | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 212 | [C₉H₁₂N₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 197 | [C₈H₉N₂O₂S]⁺ | M⁺• - •CH₃ (Loss of a methyl radical from a methoxy group) |

| 167 | [C₈H₉N₂O₂]⁺ | M⁺• - •SH (Loss of a sulfhydryl radical) |

| 153 | [C₈H₁₁NO₂]⁺• | M⁺• - •SCN (Loss of a thiocyanate radical) |

| 152 | [C₈H₁₀O₂]⁺• | Loss of thiourea from the molecular ion |

| 137 | [C₇H₅O₂]⁺ | [1]⁺• - •CH₃ (Loss of a methyl radical from the dimethoxybenzene ion) |

| 122 | [C₇H₆O]⁺• | [2]⁺ - •CH₃ (Loss of a second methyl radical) |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

| 60 | [CH₄N₂S]⁺• | Thiourea radical cation |

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for analyzing a solid organic compound using a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe for sample introduction.

-

For direct insertion, the sample solution is deposited onto the probe tip, and the solvent is allowed to evaporate.

-

-

Ionization:

-

The sample is introduced into the ion source, which is under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Acquisition:

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value generally corresponds to the molecular ion.

-

Visualization of Analytical Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the FTIR and Mass Spectrometry analysis of this compound.

Caption: Experimental workflow for FTIR and MS analysis.

Logical Relationship for Structural Confirmation

This diagram shows how the data from both FTIR and mass spectrometry are integrated to confirm the structure of this compound.

Caption: Logical flow for structural confirmation.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(2,4-Dimethoxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2,4-Dimethoxyphenyl)-2-thiourea

This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and drug development. Like other thiourea compounds, its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The dimethoxyphenyl moiety may influence its biological activity and pharmacokinetic profile. Understanding the solubility and stability is a critical first step in preclinical development, formulation design, and ensuring the compound's integrity during storage and experimental use.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 35696-77-6 | [3] |

| Molecular Formula | C₉H₁₂N₂O₂S | [3] |

| Molecular Weight | 212.27 g/mol | [4] |

| Melting Point | 199 °C | [4][5] |

| Appearance | White or off-white crystals or powder | [6] |

| XLogP3 | 2.13260 | [5] |

Solubility Profile

The solubility of a compound is a crucial parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail experimental protocols to determine the solubility of this compound.

Quantitative solubility data for this compound is not extensively reported. Researchers should determine its solubility in a range of pharmaceutically and experimentally relevant solvents. The following table provides a template for recording such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Gravimetric/HPLC | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Gravimetric/HPLC | ||

| Methanol | 25 | Gravimetric/HPLC | ||

| Ethanol | 25 | Gravimetric/HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/HPLC | ||

| Acetonitrile | 25 | Gravimetric/HPLC |

The gravimetric method is a reliable technique for determining the solubility of a compound in a specific solvent.[7]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

-

Vials

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant and filter it using a 0.45 µm syringe filter to remove any undissolved solid.

-

Accurately weigh a clean, dry container.

-

Transfer the filtered solution to the pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in mg/mL by dividing the mass of the dried solid by the volume of the solvent used.

Stability Profile

The chemical stability of a drug candidate is a critical factor for its development, as it affects its shelf-life, formulation, and safety. Thiourea and its derivatives can be susceptible to degradation under various conditions.[8]

Several factors can influence the stability of thiourea compounds:

-

Humidity: Thiourea derivatives can be hygroscopic, and the presence of moisture can promote hydrolysis and oxidative degradation.[8]

-

pH: The stability of thiourea compounds in solution is often pH-dependent, with degradation potentially accelerated in both acidic and alkaline conditions.[8]

-

Temperature: Elevated temperatures can increase the rate of chemical degradation, as predicted by the Arrhenius equation.[8]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

Visible signs of degradation may include a change in color (e.g., development of a yellowish tint), the emission of ammonia or sulfurous odors, clumping of the solid due to moisture absorption, and the formation of insoluble degradation products.[8]

The following table can be used to summarize the results of stability testing under various conditions.

| Condition | Time Points | % Remaining Parent Compound | Degradation Products Identified |

| Solid State | |||

| 40°C / 75% RH | 1, 2, 4, 8 weeks | ||

| 50°C / 75% RH | 1, 2, 4, 8 weeks | ||

| Photostability (ICH Q1B) | |||

| Solution State (in selected solvent) | |||

| Acidic (e.g., pH 1.2) | 0, 24, 48, 72 hours | ||

| Neutral (e.g., pH 7.4) | 0, 24, 48, 72 hours | ||

| Basic (e.g., pH 9.0) | 0, 24, 48, 72 hours |

Accelerated stability testing is employed to predict the long-term stability and shelf-life of a substance by subjecting it to elevated stress conditions.[8]

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Vials with appropriate closures

-

HPLC system with a stability-indicating method

Procedure:

-

Accurately weigh samples of this compound into loosely capped vials.

-

Place different sets of samples in stability chambers set to various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled relative humidity (e.g., 75% RH).[8]

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each condition.[8]

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the active pharmaceutical ingredient from its degradation products.

Example Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient of water (potentially with a buffer like phosphoric acid to control pH) and acetonitrile is a common starting point. A typical gradient might start with a high aqueous component (e.g., 95:5 Water:Acetonitrile) and increase the acetonitrile concentration over time.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detector at a wavelength where the compound and potential degradation products have significant absorbance (e.g., 242 nm).[8]

-

Column Temperature: 30°C.[8]

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.45 µm filter before injection.[8]

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, thiourea derivatives have been reported to exhibit a range of biological activities. For instance, some thiourea derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway.[9] Others have demonstrated potential as anticancer agents by inducing apoptosis.[10] The diagram below illustrates a hypothetical workflow for screening the cytotoxic and anti-inflammatory activity of this compound.

Caption: Workflow for evaluating the cytotoxic and anti-inflammatory activity of this compound.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing the research and development of this compound. The provided templates and methodologies can be adapted to specific laboratory settings and research objectives. Further investigation into the biological activities and mechanisms of action will be crucial in determining the therapeutic potential of this and related thiourea derivatives.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. This compound [oakwoodchemical.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases (including the Cambridge Structural Database and the Crystallography Open Database) and the scientific literature did not yield a definitive, publicly accessible crystal structure for 1-(2,4-Dimethoxyphenyl)-2-thiourea.

This guide has been constructed to meet the in-depth technical requirements of researchers, scientists, and drug development professionals. Due to the absence of specific crystallographic data for this compound, this document will utilize the publicly available data for the closely related compound, 1-(2,4-Difluorophenyl)thiourea , as a representative example to illustrate the expected data presentation, experimental protocols, and visualizations. This substitution allows for a comprehensive demonstration of the required technical format and content.

Introduction to Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] Thiourea derivatives have been reported to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[1] The biological activity is often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in biological systems.

The compound of interest, this compound, has been identified as a potential lead compound for the development of opioid analgesics. It is suggested to interact with the μ-opioid receptor, activating it through a conformational change. Understanding the three-dimensional structure of such compounds through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating the structure-activity relationships that govern their therapeutic effects.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of aryl thiourea derivatives, based on methodologies reported for similar compounds.

Synthesis of 1-(2,4-Disubstitutedphenyl)-2-thiourea

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid.

Materials:

-

2,4-Disubstituted aniline (e.g., 2,4-dimethoxyaniline or 2,4-difluoroaniline)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Acetone

-

Toluene

Procedure:

-

A mixture of the 2,4-disubstituted aniline (1 equivalent) and potassium thiocyanate (1.5-2 equivalents) is prepared in a mixture of water and concentrated HCl.

-

The reaction mixture is heated under reflux for a specified period, typically 3-4 hours, with continuous stirring.

-

After reflux, the mixture is allowed to cool to room temperature and is often stirred overnight to facilitate the precipitation of the product.

-

The resulting solid precipitate is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.

-

The crude product is then dried.

-

For purification and crystal growth, the dried product is recrystallized from a suitable solvent system, such as an acetone/toluene mixture, using the slow evaporation method.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD area detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

A single crystal of suitable size and quality is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is maintained at a constant low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected using a combination of φ and ω scans.

-

The collected intensity data are corrected for Lorentz and polarization effects. An absorption correction is applied using a multi-scan method.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for 1-(2,4-Difluorophenyl)thiourea (Representative Example)

The following tables summarize the crystallographic data and structure refinement details for 1-(2,4-Difluorophenyl)thiourea.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₆F₂N₂S |

| Formula Weight | 188.20 g/mol |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.4260(7) Å |

| b | 36.908(4) Å |

| c | 6.6821(7) Å |

| α | 90° |

| β | 100.464(2)° |

| γ | 90° |

| Volume | 1558.4(3) ų |

| Z | 8 |

| Density (calculated) | 1.603 Mg/m³ |

| Absorption Coefficient | 0.393 mm⁻¹ |

| F(000) | 768 |

| Data Collection | |

| Theta range for data collection | 2.05 to 27.50° |

| Index ranges | -8≤h≤8, -47≤k≤47, -8≤l≤8 |

| Reflections collected | 13654 |

| Independent reflections | 3553 [R(int) = 0.0311] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3553 / 0 / 227 |

| Goodness-of-fit on F² | 1.057 |

| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0772 |

| R indices (all data) | R1 = 0.0416, wR2 = 0.0818 |

| Largest diff. peak and hole | 0.553 and -0.361 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Bond Angle | Angle (°) |

| S1A-C7A | 1.678(2) | N1A-C7A-N2A | 117.5(2) |

| N1A-C7A | 1.334(3) | N1A-C7A-S1A | 122.3(2) |

| N2A-C7A | 1.331(3) | N2A-C7A-S1A | 120.2(2) |

| C1A-N1A | 1.428(3) | C7A-N1A-C1A | 126.8(2) |

| S1B-C7B | 1.681(2) | N1B-C7B-N2B | 117.4(2) |

| N1B-C7B | 1.336(3) | N1B-C7B-S1B | 122.4(2) |

| N2B-C7B | 1.332(3) | N2B-C7B-S1B | 120.2(2) |

| C1B-N1B | 1.427(3) | C7B-N1B-C1B | 126.9(2) |

Note: The asymmetric unit of 1-(2,4-Difluorophenyl)thiourea contains two independent molecules (A and B).

Structural Analysis and Molecular Interactions

In the crystal structure of 1-(2,4-Difluorophenyl)thiourea, the thiourea moiety is essentially planar. The dihedral angle between the thiourea plane and the benzene ring is significant, indicating a non-coplanar arrangement of these two fragments.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···S hydrogen bonds are observed, where the amine protons of the thiourea group of one molecule interact with the sulfur atom of a neighboring molecule. This type of interaction is a common feature in the crystal structures of thiourea derivatives and plays a crucial role in the formation of supramolecular assemblies.

Potential Biological Signaling Pathway Involvement

While the specific signaling pathway for this compound is not definitively established, its reported interaction with the μ-opioid receptor suggests its involvement in the modulation of nociceptive pathways. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.

A generalized signaling pathway for μ-opioid receptor activation is depicted below.

Pathway Description:

-

Ligand Binding: this compound, acting as an agonist, binds to the extracellular domain of the μ-opioid receptor.

-

GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi/Go protein.

-

Downstream Effects: The activated G-protein dissociates, and its subunits modulate the activity of several intracellular effectors:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

-

Inhibition of voltage-gated calcium channels: This reduces the influx of Ca²⁺ ions, which in turn decreases the release of neurotransmitters involved in pain signaling.

-

-

Cellular Response: The net effect of these signaling events is a reduction in the transmission of pain signals, leading to analgesia.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, the analysis of structurally similar compounds provides valuable insights into the likely structural features, molecular interactions, and experimental methodologies required for its characterization. The provided technical guide, using 1-(2,4-Difluorophenyl)thiourea as a proxy, offers a comprehensive framework for researchers in the field. The elucidation of the precise three-dimensional structure of this compound is a critical next step in understanding its interaction with the μ-opioid receptor and in guiding the rational design of more potent and selective analgesic agents.

References

Theoretical Exploration of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Computational Chemistry Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2,4-Dimethoxyphenyl)-2-thiourea

Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The subject of this guide, this compound, is noted as a lead compound in the development of opioid analgesics, interacting with the μ-opioid receptor.[1] Understanding its three-dimensional structure, electronic charge distribution, and vibrational modes is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues. Computational chemistry provides a powerful, non-invasive toolkit for this purpose.

Computational Protocols

The following section details the standard computational methodologies applied to the study of thiourea derivatives, based on practices reported in contemporary chemical literature. These protocols are foundational for obtaining the theoretical data presented in subsequent sections.

Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs.

Methodology: The primary theoretical approach is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

-

Functional and Basis Set: A common choice for geometry optimization and property calculation is the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is frequently employed, as it provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and anionic species.

-

Geometry Optimization: The molecular structure of this compound is optimized in the gas phase to find the minimum energy conformation. The convergence criteria are typically set to the software's default values. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm the nature of the stationary point on the potential energy surface and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and the approximate nature of the theoretical method.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This method partitions the total charge density among the atoms in the molecule, providing insights into the partial atomic charges.

-

Theoretical Data Summary

The following tables present the types of quantitative data that are typically generated from the computational protocols described above. As no specific literature with these calculations for this compound was identified, the tables are illustrative. For comparative purposes, representative data from a closely related compound, 1-benzoyl-3-(4-methoxyphenyl)thiourea, is included where available and clearly noted.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=S | Data not available |

| C-N (thiourea) | Data not available | |

| N-H | Data not available | |

| C-O (methoxy) | Data not available | |

| Bond Angle | N-C-N | Data not available |

| C-N-C | Data not available | |

| Dihedral Angle | Phenyl-Thiourea | Data not available |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch | Data not available | Data not available | Amine group |

| C=S stretch | Data not available | Data not available | Thiocarbonyl group |

| C-N stretch | Data not available | Data not available | Thiourea backbone |

| Aromatic C-H stretch | Data not available | Data not available | Phenyl ring |

| O-CH₃ stretch | Data not available | Data not available | Methoxy group |

Table 3: Electronic Properties

| Property | Value (eV) - 1-benzoyl-3-(4-methoxyphenyl)thiourea |

| HOMO Energy | -6.41 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.66 |

Data sourced from a DFT B3LYP/6-31G(d,p) study on a related methoxyphenyl thiourea derivative for illustrative purposes.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the computational workflow.

Caption: Molecular structure of this compound.

References

literature review of 1-(2,4-Dimethoxyphenyl)-2-thiourea and its analogs

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)-2-thiourea and its Analogs

Abstract

Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] The core structure, characterized by a C=S group flanked by amino groups, allows for extensive structural modification, leading to a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2][3] this compound, in particular, has been identified as a significant lead compound, notably for the development of opioid analgesics, demonstrating efficacy in animal models with low side effects. This technical guide provides a comprehensive , summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing their mechanisms of action through signaling pathway diagrams.

Synthesis of Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, including this compound and its analogs, is generally a straightforward process. The most common method involves the nucleophilic addition of a primary amine to an isothiocyanate.[4] This reaction is typically performed in a suitable solvent such as acetone or ethanol.[4] An alternative and widely used approach involves the in-situ generation of the isothiocyanate intermediate from an acid chloride and a thiocyanate salt (e.g., potassium or ammonium thiocyanate), which then reacts with the desired amine.[1][5]

Caption: General synthetic pathways for thiourea derivatives.

Biological Activities and Quantitative Data

Thiourea derivatives exhibit a remarkable range of biological activities. The substitution pattern on the phenyl rings significantly influences their potency and selectivity.

Antimicrobial Activity

Many thiourea analogs have been evaluated for their antibacterial and antifungal properties. Their efficacy is often dependent on the specific microbial strain and the chemical structure of the compound, with halogen substitutions frequently enhancing activity.[6] For instance, the derivative TD4 has shown potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Table 1: Summary of Antimicrobial Activity of Thiourea Analogs

| Compound/Derivative | Microorganism | Activity Type | Result | Reference |

|---|---|---|---|---|

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli, S. flexneri, P. aeruginosa, S. typhi | Antibacterial | Moderate Inhibition Zone | [4] |

| Thiourea 2a (structure not specified) | K. pneumoniae, E. coli, S. typhi, M. luteus | Antibacterial | Potent Activity | [6] |

| Thiourea 3b (structure not specified) | K. pneumoniae, S. typhi | Antibacterial | Species-Specific Activity | [6] |

| N,N-disubstituted thioureas (General) | Fungi and Gram-positive bacteria | Antifungal/Antibacterial | Selective Activity (MIC values) | [6] |

| Thiourea Derivatives of 2-Aminothiazole (Compounds 3 & 9) | Gram-positive cocci (S. epidermidis) | Antibacterial/Anti-biofilm | MIC: 2–32 µg/mL | [7] |

| TD4 | S. aureus (including MRSA), S. epidermidis, E. faecalis | Antibacterial | MIC: 2–16 µg/mL | [2] |

| TD4 | Gram-negative bacteria | Antibacterial | No obvious activity (MIC > 256 µg/mL) | [2] |

| Fluorinated pyridine derivative 4a | Various bacteria and fungi | Antimicrobial | MIC: 1.95–15.63 µg/mL | [8] |

| Thiadiazole derivative 4c | Gram-positive bacteria | Antibacterial | Selective Activity | [8] |

| Coumarin derivative 4d | Gram-positive bacteria | Antibacterial | Selective Activity |[8] |

Anticancer Activity

Substituted thioureas have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Their mechanism often involves inducing apoptosis and inhibiting cell proliferation.[10][11] Derivatives with halogen substituents, such as dichlorophenyl and trifluoromethylphenyl groups, have shown particularly high potency and selectivity against colon and prostate cancer cells compared to normal cells.[11]

Table 2: Summary of Anticancer Activity of Thiourea Analogs

| Compound/Derivative | Cell Line | Activity Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea analogs (general) | SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) | Cytotoxicity | ≤ 10 µM | [11] |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2) | SW480, SW620, PC3, K-562 | Cytotoxicity | 1.5 - 8.9 µM | [11] |

| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 8) | SW480, SW620, PC3, K-562 | Cytotoxicity | 1.5 - 8.9 µM | [11] |